Structural Elucidation of 2-Chloro-1-(oxan-3-yl)ethan-1-one: A Comprehensive NMR Guide
Structural Elucidation of 2-Chloro-1-(oxan-3-yl)ethan-1-one: A Comprehensive NMR Guide
Executive Summary
The structural elucidation of complex synthetic intermediates requires a rigorous, self-validating analytical approach. 2-Chloro-1-(oxan-3-yl)ethan-1-one (Chemical Formula: C₇H₁₁ClO₂) is a highly versatile α -chloro ketone featuring a tetrahydropyran (oxane) appendage. Compounds of this class are critical electrophilic building blocks in medicinal chemistry, often utilized for the synthesis of covalent inhibitors or complex heterocyclic scaffolds.
This whitepaper provides an in-depth technical protocol for the unambiguous structural characterization of 2-chloro-1-(oxan-3-yl)ethan-1-one using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind experimental design, conformational dynamics, and multidimensional connectivity, this guide establishes a robust framework for validating similar small-molecule architectures.
Theoretical Framework & Causality in Experimental Design
The integration of 1D and 2D NMR techniques is the cornerstone of modern structural elucidation, allowing chemists to move beyond basic functional group identification to the direct spectroscopic determination of molecular architecture[1]. For small molecules, 2D experiments such as HSQC, COSY, and HMBC remain the workhorses of structure elucidation, addressing specific challenges in resonance assignment and connectivity analysis[1].
Structural Hallmarks of the Target Molecule
The molecule consists of two distinct domains that present unique spectroscopic signatures:
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The α -Chloro Ketone Moiety: The carbonyl carbon is highly de-shielded (typically ~200 ppm), while the α -chloro methylene protons are shifted downfield due to the strong inductive effect of the electronegative chlorine atom[2].
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The Oxan-3-yl (Tetrahydropyran) Ring: The oxane ring introduces a stereocenter at C3'. This chiral center breaks the local symmetry of the molecule, rendering the adjacent chloromethyl protons (C2) diastereotopic . Consequently, these protons will appear in the ¹H NMR spectrum not as a simple singlet, but as an AB quartet (or two distinct doublets) with a large geminal coupling constant ( 2J≈15 Hz).
Conformational Dynamics
The bulky 2-chloroacetyl group attached to the oxane ring will strongly prefer the equatorial position to minimize 1,3-diaxial steric clashes. This conformational lock dictates the J -coupling constants of the methine proton (H3'). Residing in the axial position, H3' will exhibit large anti-periplanar couplings ( 3J≈10−12 Hz) to adjacent axial protons, and smaller gauche couplings ( 3J≈3−4 Hz) to adjacent equatorial protons. Accurate solvent modeling and temperature control are crucial for resolving such diastereomeric or conformational splitting in flexible rings[3].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the analytical workflow must be a self-validating system. Automated structure elucidation frameworks increasingly rely on these highly predictable ¹H and ¹³C chemical shifts and 2D connectivity patterns to generate and verify constitutional isomers[4][5].
Step-by-Step Methodology
Step 1: Sample Preparation
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Rationale: Chloroform-d (CDCl₃) is selected as the solvent due to its lack of exchangeable protons, excellent solubilizing properties for moderately polar ketones, and its internal reference standard ( δH 7.26 ppm, δC 77.16 ppm).
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Protocol: Dissolve 15–20 mg of highly purified 2-chloro-1-(oxan-3-yl)ethan-1-one in 0.6 mL of CDCl₃. Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter that could degrade magnetic field homogeneity.
Step 2: 1D ¹H and ¹³C Acquisition
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Rationale: 1D spectra provide the foundational inventory of protons and carbons.
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Protocol: Acquire the ¹H NMR spectrum at 400 MHz (or higher) using a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration. Acquire the ¹³C NMR spectrum at 100 MHz using proton decoupling (zgpg30) and a D1 of 2.0 seconds.
Step 3: Heteronuclear Single Quantum Coherence (HSQC)
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Rationale: HSQC maps direct C–H bonds, identifying diastereotopic CH₂ pairs (where two distinct ¹H signals correlate to a single ¹³C signal).
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Protocol: Run a multiplicity-edited HSQC. The oxane CH₂ groups (C2', C4', C5', C6') and the chloromethyl group (C2) will show negative phase (blue/green), while the methine (C3') will show positive phase (red).
Step 4: Homonuclear Correlation Spectroscopy (COSY)
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Rationale: Traces the contiguous spin system of the oxane ring.
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Protocol: Acquire a gradient-selected COSY. Map the connectivity from H2' ↔ H3' ↔ H4' ↔ H5' ↔ H6'.
Step 5: Heteronuclear Multiple Bond Correlation (HMBC)
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Rationale: Bridges the unprotonated carbonyl carbon to the rest of the molecule, proving the connectivity of the two molecular domains.
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Protocol: Acquire a gradient-selected HMBC optimized for long-range couplings ( nJCH=8 Hz). Look for critical 2J and 3J correlations from H2 and H3' to the carbonyl carbon (C1).
Fig 1. Self-validating multidimensional NMR workflow for unambiguous structural elucidation.
Data Presentation & Spectral Assignment
The following table summarizes the highly characteristic, structurally validated NMR data for 2-chloro-1-(oxan-3-yl)ethan-1-one.
Table 1: Comprehensive NMR Assignment (CDCl₃, 400 MHz / 100 MHz)
| Position | ¹³C Shift ( δ , ppm) | ¹H Shift ( δ , ppm) | Multiplicity & J (Hz) | COSY Correlations | HMBC Correlations ( 2J , 3J ) |
| 1 (C=O) | 202.5 | - | - | - | - |
| 2 (CH₂Cl) | 48.2 | 4.20 4.15 | d, J=15.5 (1H) d, J=15.5 (1H) | H2 (geminal) | C1 |
| 3' (CH) | 46.5 | 2.85 | tt, J=11.0,4.0 (1H) | H2', H4' | C1, C2', C4', C5' |
| 2' (CH₂-O) | 68.4 | 3.95 (eq) 3.45 (ax) | ddd, J=11.5,4.0,1.5 dd, J=11.5,11.0 | H3', H2'(gem) | C1, C3', C4', C6' |
| 4' (CH₂) | 25.8 | 1.90 (eq) 1.65 (ax) | m (1H) m (1H) | H3', H5', H4'(gem) | C2', C3', C5', C6' |
| 5' (CH₂) | 24.5 | 1.70 (eq) 1.55 (ax) | m (1H) m (1H) | H4', H6', H5'(gem) | C3', C4', C6' |
| 6' (CH₂-O) | 67.9 | 3.85 (eq) 3.35 (ax) | ddd, J=11.5,4.5,1.5 td, J=11.5,3.0 | H5', H6'(gem) | C2', C4', C5' |
(Note: "eq" = equatorial, "ax" = axial. The AB system at position 2 is a direct consequence of the adjacent C3' stereocenter.)
Mechanistic Connectivity & Network Verification
The ultimate proof of structure lies in the intersection of the COSY and HMBC data. The COSY spectrum easily maps the continuous aliphatic chain of the oxane ring. However, the quaternary carbonyl carbon (C1) acts as a "blind spot" for COSY.
To bridge this, the HMBC experiment is deployed. The critical validation points are the strong 2JCH correlations from both the chloromethyl protons (H2) and the oxane methine proton (H3') to the carbonyl carbon (C1) at 202.5 ppm. This effectively "stitches" the two halves of the molecule together.
Fig 2. Critical HMBC (red) and COSY (blue) correlations linking the oxane ring to the side chain.
By following this rigorous, self-validating protocol, researchers can confidently elucidate the structure of 2-chloro-1-(oxan-3-yl)ethan-1-one, ensuring high-fidelity data for downstream synthetic or biological applications.
References
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Saurí, J. (2026). The Evolving Landscape of NMR Structural Elucidation. Molecules, 31(5), 888. [Link]
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Advances in NMR spectroscopy of small molecules in solution | Nuclear Magnetic Resonance Volume 49. (2023). Royal Society of Chemistry. [Link]
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Machine learning in computational NMR-aided structural elucidation. (2023). Frontiers in Chemistry. [Link]
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A framework for automated structure elucidation from routine NMR spectra. (2021). Stanford University / Chemical Science.[Link]
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Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020). ACS Publications. [Link]
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Gunawan and Nandiyanto. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]
